ethyl 2-[4-[5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carbonyl]morpholin-3-yl]acetate
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Overview
Description
Ethyl 2-[4-[5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carbonyl]morpholin-3-yl]acetate is a complex organic compound that features a combination of pyrazole, morpholine, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-[5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carbonyl]morpholin-3-yl]acetate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester.
Attachment of the fluorophenoxy group: This step involves the nucleophilic substitution reaction where the fluorophenoxy group is introduced to the pyrazole ring.
Formation of the morpholine ring: This can be synthesized through the reaction of diethanolamine with an appropriate halogenated compound.
Coupling of the pyrazole and morpholine rings: This step involves the formation of an amide bond between the pyrazole carbonyl group and the morpholine nitrogen.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-[5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carbonyl]morpholin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation.
Substitution: Reagents such as halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻), and electrophiles (NO₂⁺, SO₃) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Ethyl 2-[4-[5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carbonyl]morpholin-3-yl]acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmaceuticals: The compound may have potential as an active pharmaceutical ingredient (API) in the treatment of various diseases.
Agrochemicals: It can be used in the development of new pesticides or herbicides.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of ethyl 2-[4-[5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carbonyl]morpholin-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Pyraflufen-ethyl: Ethyl [2-chloro-5-(4-chloro-5-difluoromethoxy-1-methylpyrazol-3-yl)-4-fluorophenoxy]acetate.
Fluorophenoxy derivatives: Compounds containing the fluorophenoxy group attached to various heterocyclic systems.
Uniqueness
Ethyl 2-[4-[5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carbonyl]morpholin-3-yl]acetate is unique due to its specific combination of functional groups and its potential for diverse applications in medicinal chemistry, pharmaceuticals, and agrochemicals. The presence of the fluorophenoxy group and the morpholine ring may confer unique biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
ethyl 2-[4-[5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carbonyl]morpholin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O5/c1-2-27-18(24)10-15-12-26-7-6-23(15)19(25)17-9-14(21-22-17)11-28-16-5-3-4-13(20)8-16/h3-5,8-9,15H,2,6-7,10-12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKNCEJLZBRWAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1COCCN1C(=O)C2=NNC(=C2)COC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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